molecular formula C6H3BrF2O B1291640 2-Bromo-3,5-difluorophenol CAS No. 325486-43-9

2-Bromo-3,5-difluorophenol

Cat. No. B1291640
M. Wt: 208.99 g/mol
InChI Key: AGMQCXYWIMAOMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated and fluorinated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines involves a photocatalytic defluorinative reaction with N-aryl amino acids and 2-bromo-3,3,3-trifluoropropene, indicating the reactivity of brominated and fluorinated compounds under photocatalytic conditions . Another study describes the bromination of 2,3-diarylcyclopent-2-en-1-ones, which can be related to the regioselectivity and chemoselectivity in the bromination of aromatic compounds . These studies suggest that the synthesis of 2-Bromo-3,5-difluorophenol would likely involve careful control of reaction conditions to achieve the desired regioselectivity.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be complex. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction analysis, which provides insight into the arrangement of atoms and the geometry of such compounds . This information is valuable for understanding the molecular structure of 2-Bromo-3,5-difluorophenol, as it may exhibit similar structural characteristics.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated compounds is highlighted in several papers. The reactions of bromobis(pentafluorophenyl)thallium(III) with main group elements , and the stability and reactivity of 2-bromo-3,4,5,6-tetrafluorophenyllithium provide examples of how these compounds can participate in various chemical reactions. These studies can shed light on the types of reactions that 2-Bromo-3,5-difluorophenol might undergo, such as substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds are influenced by the presence of halogen atoms. For instance, the study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine includes spectroscopic and computational analysis, which can be related to the properties of 2-Bromo-3,5-difluorophenol . The nonlinear optical properties and biological activity of these compounds are also discussed, suggesting that 2-Bromo-3,5-difluorophenol may have interesting optical and biological properties as well .

Scientific Research Applications

Crystal Structure Analysis

2-Bromo-3,5-difluorophenol (and related compounds) have been studied for their unique crystal structures. An example is the study of 3,5-Difluorophenol, which demonstrated an amphiphilic layer-like arrangement in its crystal structure, involving hydrophilic contacts between OH groups and hydrophobic contacts with F atoms (Shibakami & Sekiya, 1994).

Synthesis and Organic Chemistry

The compound is integral in the field of organic synthesis. For example, its bromination under various conditions has been studied, showing its utility in introducing bromine atoms into different positions of organic molecules, which is essential in the synthesis of complex organic compounds (Shirinian et al., 2012).

Photochemical Properties

The photochemical behavior of derivatives of 2-Bromo-3,5-difluorophenol has been researched, which is valuable in understanding the photophysical properties of these compounds. This includes studies on compounds like 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl] perfluorocyclopentene, which exhibit interesting photochromic properties (Liu, Yang, & Yu, 2008).

Electroluminescence

Research into electroluminescence properties of compounds related to 2-Bromo-3,5-difluorophenol has been conducted. For instance, a study on dinuclear rhenium complexes, which included a bromo-bridged complex, showed significant potential for use in organic light-emitting diodes (OLEDs) with high external quantum efficiencies (Mauro et al., 2012).

Spectroscopic Analysis

The compound and its derivatives have been studied using spectroscopic methods like mass-analyzed threshold ionization spectroscopy. This is crucial for understanding the electronic structure and energy transitions in these molecules, as seen in studies of 3,5-difluorophenol (Peng et al., 2018).

Safety And Hazards

2-Bromo-3,5-difluorophenol is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

2-Bromo-3,5-difluorophenol is used in proteomics research applications . Its future directions could include further exploration of its use in these applications.

properties

IUPAC Name

2-bromo-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQCXYWIMAOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622882
Record name 2-Bromo-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-difluorophenol

CAS RN

325486-43-9
Record name 2-Bromo-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2.6 gm (20 mMol) 3,5-difluorophenol in 20 mL carbon disulfide was cooled to 0° C. and then a solution of 1.02 mL (20 mMol) bromine in 10 mL carbon disulfide was added dropwise over 30 minutes. After stirring for an additional 30 minutes, the reaction mixture was warmed to room temperature and stirred for 1.5 hours. The reaction mixture was diluted with 200 mL diethyl ether and was washed sequentially with aqueous sodium metabisulfite and saturated aqueous sodium chloride. The organic phase was then dried over sodium sulfate and concentrated under reduced pressure. The residue was vacuum distilled to provide 2.5 gm (60%) of 2-bromo-3,5-difluorophenol (b.p.=65° C. (5 mm Hg)).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JI Andrés, J Alcázar, JM Cid, M De Angelis… - Journal of medicinal …, 2012 - ACS Publications
The synthesis and in vitro and in vivo evaluation of a new series of 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines, which were conveniently radiolabeled with carbon-11, as …
Number of citations: 65 pubs.acs.org
MD Ryan, AL Parkes, D Corbett, AP Dickie… - Journal of Medicinal …, 2021 - ACS Publications
This study describes a novel series of UDP-N-acetylglucosamine acyltransferase (LpxA) inhibitors that was identified through affinity-mediated selection from a DNA-encoded …
Number of citations: 11 pubs.acs.org

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